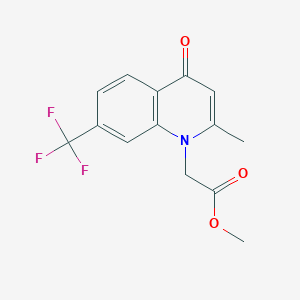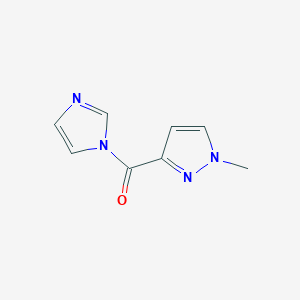
5-(1-Butylpiperidin-2-yl)-N-cyclopropylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Butylpiperidin-2-yl)-N-cyclopropylpyridin-2-amine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a butyl group at the nitrogen atom and a cyclopropyl group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Butylpiperidin-2-yl)-N-cyclopropylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with butyl halides, followed by the introduction of the cyclopropyl group through cyclopropanation reactions. The final step often involves the formation of the pyridine ring through cyclization reactions. These reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Butylpiperidin-2-yl)-N-cyclopropylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-(1-Butylpiperidin-2-yl)-N-cyclopropylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 5-(1-Butylpiperidin-2-yl)-N-cyclopropylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular functions, which are being explored for potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine
- 5-(1-Butylpiperidin-2-yl)-N-cyclobutylpyridin-2-amine
Uniqueness
Compared to similar compounds, 5-(1-Butylpiperidin-2-yl)-N-cyclopropylpyridin-2-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable subject of study in various research fields.
Propriétés
Formule moléculaire |
C17H27N3 |
|---|---|
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
5-(1-butylpiperidin-2-yl)-N-cyclopropylpyridin-2-amine |
InChI |
InChI=1S/C17H27N3/c1-2-3-11-20-12-5-4-6-16(20)14-7-10-17(18-13-14)19-15-8-9-15/h7,10,13,15-16H,2-6,8-9,11-12H2,1H3,(H,18,19) |
Clé InChI |
OFMBPYTWFHKRAU-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCCCC1C2=CN=C(C=C2)NC3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide](/img/structure/B11806311.png)

![4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine](/img/structure/B11806322.png)



![3-Aminobenzo[b]thiophene 1,1-dioxide hydrochloride](/img/structure/B11806338.png)






